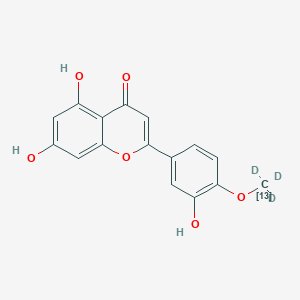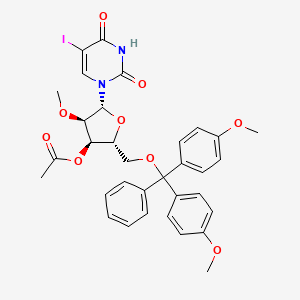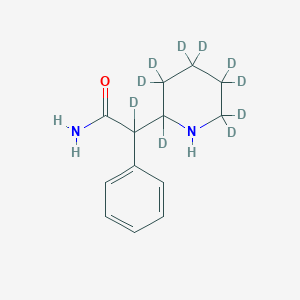
a-Phenyl-2-piperidineacetamide-d10 (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Phenyl-2-piperidineacetamide-d10: is a deuterated analog of alpha-Phenyl-2-piperidineacetamide, a compound known for its applications in various scientific fields. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-2-piperidineacetamide-d10 typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Acetamide Formation: The acetamide group is formed through an amidation reaction.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of alpha-Phenyl-2-piperidineacetamide-d10 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Phenyl-2-piperidineacetamide-d10 can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Phenyl-2-piperidineacetamide-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of alpha-Phenyl-2-piperidineacetamide-d10 involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the compound’s pharmacokinetics and dynamics.
Comparison with Similar Compounds
Alpha-Phenyl-2-piperidineacetamide: The non-deuterated analog.
Alpha-Phenyl-2-piperidineethanol: A structurally similar compound with an ethanol group instead of an acetamide group.
Alpha-Phenyl-2-piperidinecarboxylic acid: A compound with a carboxylic acid group instead of an acetamide group.
Uniqueness: Alpha-Phenyl-2-piperidineacetamide-d10 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies. The presence of deuterium atoms can alter the compound’s physical and chemical properties, providing distinct advantages in various research applications.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
2-deuterio-2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/i4D2,5D2,8D2,9D2,11D,12D |
InChI Key |
LJLMNWPXAYKPGV-KKRRWKDRSA-N |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C([2H])(C2=CC=CC=C2)C(=O)N)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


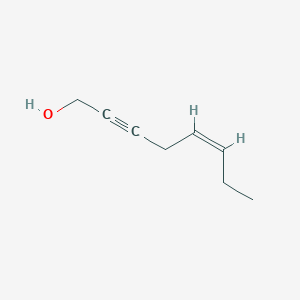
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)
![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
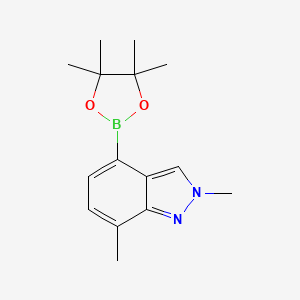
![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
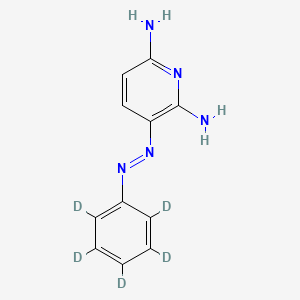
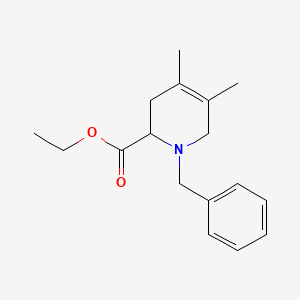
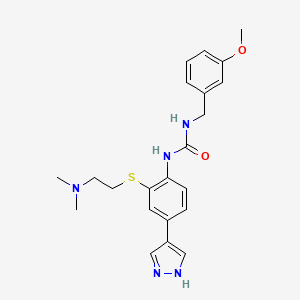
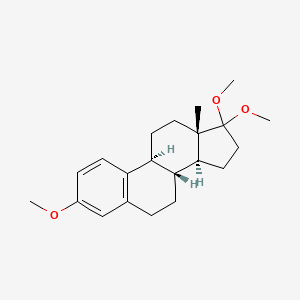
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
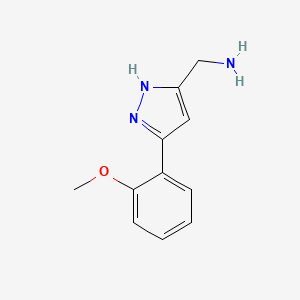
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
